
3,5-Diiodobiphenyl-4-ol
Overview
Description
3,5-Diiodobiphenyl-4-ol, also known as DIBO, is a chemical compound that has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications. DIBO has been shown to possess various biological activities, including anti-inflammatory, antitumor, and antibacterial properties.
Mechanism of Action
The mechanism of action of 3,5-Diiodobiphenyl-4-ol is not fully understood. However, it has been suggested that 3,5-Diiodobiphenyl-4-ol may exert its biological effects by inhibiting the activity of certain enzymes or proteins. For example, 3,5-Diiodobiphenyl-4-ol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. By inhibiting COX-2 activity, 3,5-Diiodobiphenyl-4-ol may be able to reduce inflammation in the body.
Biochemical and Physiological Effects
3,5-Diiodobiphenyl-4-ol has been shown to have various biochemical and physiological effects. For example, 3,5-Diiodobiphenyl-4-ol has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. Additionally, 3,5-Diiodobiphenyl-4-ol has been shown to reduce inflammation in animal models of arthritis. 3,5-Diiodobiphenyl-4-ol has also been shown to have antibacterial activity against various bacterial strains.
Advantages and Limitations for Lab Experiments
One advantage of using 3,5-Diiodobiphenyl-4-ol in lab experiments is that it is relatively easy to synthesize. Additionally, 3,5-Diiodobiphenyl-4-ol has been shown to possess various biological activities, making it a potentially useful compound for studying the mechanisms of inflammation, cancer, and bacterial infections. However, one limitation of using 3,5-Diiodobiphenyl-4-ol in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are many potential future directions for research on 3,5-Diiodobiphenyl-4-ol. One area of interest is the development of 3,5-Diiodobiphenyl-4-ol derivatives with improved biological activity. Additionally, further studies are needed to fully understand the mechanism of action of 3,5-Diiodobiphenyl-4-ol and its potential therapeutic applications. Finally, 3,5-Diiodobiphenyl-4-ol may be a useful tool for studying the role of inflammation, cancer, and bacterial infections in various disease states.
Scientific Research Applications
3,5-Diiodobiphenyl-4-ol has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. 3,5-Diiodobiphenyl-4-ol has also been shown to have antitumor activity, making it a potential candidate for cancer treatment. Additionally, 3,5-Diiodobiphenyl-4-ol has been shown to have antibacterial properties, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
2,6-diiodo-4-phenylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8I2O/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h1-7,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVAYATOGDIVVMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)I)O)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8I2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Diiodobiphenyl-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3-Bromophenyl)benzo[d]isoxazole](/img/structure/B3318431.png)
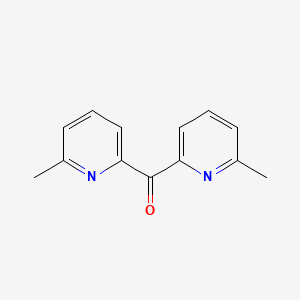
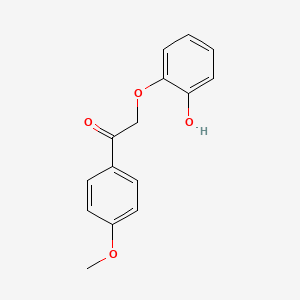



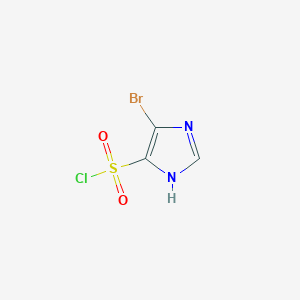
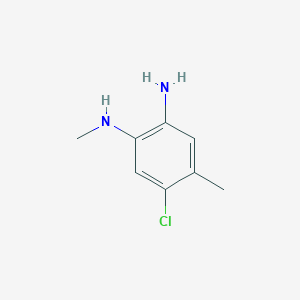
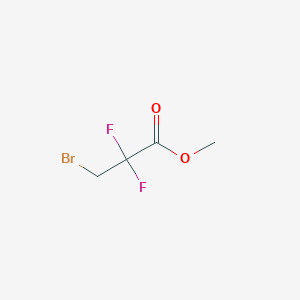
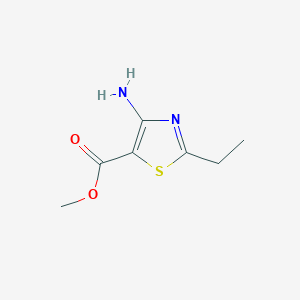

![2-Propenoic acid, 3-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, (2e)-](/img/structure/B3318523.png)
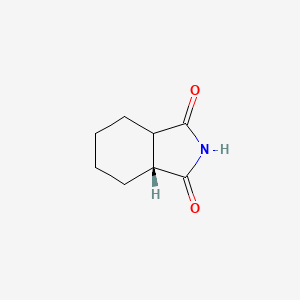
![5-((Benzyloxy)carbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3318540.png)